molecular formula C6H5ClN4 B11915114 6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine

6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B11915114
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: RWQMQYHYEIKJEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a high-value chemical intermediate designed for research and development, particularly in the field of oncology and kinase inhibitor discovery . The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of purine, allowing it to mimic adenine and function as a core structure in the design of compounds that target ATP-binding sites of various enzymes . This compound features a chlorine atom at the 6-position, which serves as a key reactive site for further functionalization via nucleophilic substitution reactions, enabling the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies . Researchers are increasingly interested in pyrazolo[3,4-d]pyrimidine derivatives for their potent antitumor potential . These compounds have been investigated as inhibitors of several critical kinases, including cyclin-dependent kinases (CDK) , epidermal growth factor receptor (EGFR) tyrosine kinase , and Src kinase . The inhibitory action on these key signaling pathways can lead to the suppression of tumor cell proliferation and the induction of apoptosis . The specific substitution pattern, including the methyl group at the 2-position, can be strategically utilized to fine-tune the molecule's physicochemical properties, binding affinity, and selectivity towards specific kinase targets . This makes this compound a crucial building block for medicinal chemists aiming to develop new targeted cancer therapies with improved efficacy and pharmacological profiles . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C6H5ClN4

Molekulargewicht

168.58 g/mol

IUPAC-Name

6-chloro-2-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5ClN4/c1-11-3-4-2-8-6(7)9-5(4)10-11/h2-3H,1H3

InChI-Schlüssel

RWQMQYHYEIKJEI-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C=NC(=NC2=N1)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Methodology

  • Starting Material : A 6-hydroxy or 6-amino pyrazolo[3,4-d]pyrimidinone derivative with a methyl group at position 2.

  • Chlorination : Treatment with POCl₃ in the presence of a base (e.g., trimethylamine) or under reflux conditions.

  • Purification : Column chromatography or crystallization to isolate the final product.

Example Reaction

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate reacts with chloroacetonitrile to form a pyrimidinone intermediate (2b ), which is then chlorinated with POCl₃ to yield 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ). While this example targets a chloromethyl group, analogous methods can be adapted to introduce a chloro group at position 6.

Step Reagents/Conditions Yield Characterization Data
Formation of pyrimidinoneChloroacetonitrile, dioxane, reflux83%¹H NMR: δ 4.92 (ClCH₂), 8.46 (C-H-pyrazole)
ChlorinationPOCl₃, trimethylamine, reflux98.9%HRMS: m/z 221 (M⁺)

Cyclization of 5-Amino-2-methyl-pyrazole Derivatives

This method constructs the pyrazolo[3,4-d]pyrimidine core directly, incorporating both substituents.

Methodology

  • Synthesis of Pyrazole Intermediate : Preparation of 5-amino-2-methyl-1H-pyrazole via condensation of acetamidine hydrochloride with bis(methylthio)methylene malononitrile.

  • Cyclization : Reaction with a chloro-substituted carbonyl compound (e.g., 2-chloroacetophenone) under basic conditions.

  • Ring Closure : Heating with a catalyst (e.g., NaOEt) to form the fused pyrimidine ring.

Example Reaction

  • Step 1 : Acetamidine hydrochloride + bis(methylthio)methylene malononitrile → 4-amino-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile (3 ).

  • Step 2 : Condensation of 3 with hydrazine derivatives to form pyrazolo[3,4-d]pyrimidines.

Step Reagents/Conditions Yield Characterization Data
Formation of pyrazoleDMF, K₂CO₃, 80°C, 4 h85%¹H NMR: δ 2.57 (SCH₃), 8.78 (NH)
CyclizationPOCl₃, PCl₅, reflux45–75%IR: ν 1697 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)

Halogenation of Pyrazolo[3,4-d]pyrimidine Precursors

This approach introduces the chloro group via electrophilic substitution or nucleophilic aromatic substitution (NAS).

Methodology

  • Precursor Synthesis : Preparation of a 6-hydrogen pyrazolo[3,4-d]pyrimidine with a methyl group at position 2.

  • Halogenation : Use of N-halo succinimide (NHS) or Cl₂ gas to introduce the chloro group.

  • Purification : Column chromatography to isolate the product.

Example Reaction

  • Step 1 : 4-Cyclopropylamino pyrazolo pyrimidine → Halogenation with NHS in DMF.

  • Step 2 : Isolation via silica gel chromatography (0–60% EtOAc/hexane).

Step Reagents/Conditions Yield Characterization Data
HalogenationN-halo succinimide, DMF, rt82%¹³C NMR: δ 44.7 (CH₂N), 161.5 (C=O)

Microwave-Assisted Synthesis

Microwave irradiation (MW) accelerates cyclization and substitution reactions, improving yields and reducing reaction times.

Methodology

  • Precursor Preparation : Synthesis of a 6-hydroxy pyrazolo[3,4-d]pyrimidine.

  • Chlorination : POCl₃ in a microwave reactor (400 W, 2–6 min).

  • Workup : Crystallization from methanol.

Step Reagents/Conditions Yield Characterization Data
Microwave chlorinationPOCl₃, MW, 400 W, 6 min90%IR: ν 1631 cm⁻¹ (C=N), 1564 cm⁻¹ (C=N)

Reissert-Type Reactions

Reissert compounds (e.g., 6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one) serve as intermediates for functionalization at position 6.

Methodology

  • Formation of Reissert Compound : Reaction of 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one with POCl₃.

  • Substitution : Treatment with nucleophiles (e.g., amines) to replace the chloro group.

Step Reagents/Conditions Yield Characterization Data
Reissert formationPOCl₃, benzene, MgO, H₂136 mmol¹H NMR: δ 8.66 (CH-pyrimidine)

Key Challenges and Considerations

  • Regioselectivity : Ensuring chlorination occurs at position 6 rather than 4 or other positions.

  • Stability : POCl₃ and PCl₅ require anhydrous conditions to avoid side reactions.

  • Purification : Silica gel chromatography is critical for isolating pure products .

Analyse Chemischer Reaktionen

Reaktionstypen

6-Chlor-2-methyl-2H-pyrazolo[3,4-d]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

    Substitutionsreaktionen: Das Chloratom an der 6. Position kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

    Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Derivate zu bilden.

    Cyclisierungsreaktionen: Sie kann an weiteren Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Gängige Reagenzien und Bedingungen

    Substitutionsreaktionen: Gängige Reagenzien sind Amine, Thiole und Alkoxide. Die Bedingungen beinhalten typischerweise die Verwendung eines polaren aprotischen Lösungsmittels wie Dimethylformamid (DMF) und einer Base wie Kaliumcarbonat.

    Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene 6-substituierte Derivate ergeben, während Oxidation und Reduktion zu unterschiedlichen Oxidationsstufen der Verbindung führen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties
6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent anticancer activity. Research indicates that these compounds can inhibit specific cancer cell lines through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR) .

Case Study: In Vitro Activity
In a study involving a series of pyrazolo[3,4-d]pyrimidine derivatives, compound 12b was shown to significantly increase apoptosis in the MDA-MB-468 breast cancer cell line by 18.98-fold compared to control . Another derivative exhibited selective inhibition against CDK2, demonstrating potential as a lead compound for further development .

Enzyme Inhibition

Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to act as a bioisostere of adenine, allowing it to effectively bind to kinase domains . This property is crucial for developing selective kinase inhibitors that can target specific signaling pathways involved in cancer progression.

Table 1: Summary of Kinase Inhibition Studies

CompoundTarget KinaseIC50 (nM)Cell Line TestedReference
Compound 12bCDK218MDA-MB-468
Compound XEGFR52NCI 60 Panel
Compound YPI3Kδ18Various Cancer Lines

Pharmacological Properties

Beyond anticancer applications, derivatives of this compound have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antibiotics .
  • CNS Modulation : Certain pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their central nervous system effects, indicating potential in treating neurological disorders .
  • Anti-inflammatory Effects : Research has also explored their use as anti-inflammatory agents, contributing to pain management therapies .

Synthetic Routes and Development

The synthesis of this compound typically involves cyclization reactions with appropriate precursors. A common method includes the reaction of hydrazine hydrate with chlorinated pyrimidines under reflux conditions. This method can be adapted for large-scale production using continuous flow reactors to improve yield and efficiency .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the kinase active site, contributing to its inhibitory activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at C4 and C6 Positions

The pyrazolo[3,4-d]pyrimidine scaffold allows diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Applications References
6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine C6: Cl; C2: CH₃ 170.60 Bisphosphonate inhibitors, kinase modulation
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine C4: Cl; C6: CH₃; C1: Ph 244.68 Anticancer agents, xanthine oxidase inhibition
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C4: Cl; C6: CH₂Cl; C1: CH₃ 204.62 Dual-reactive intermediates for functional derivatives
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine C4: Cl; C6: Ph 230.65 Structural analogs for probing receptor selectivity
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one C6: Cl; C4: O (keto group) 170.56 Uracil analogs, nucleotide biosynthesis studies

Biologische Aktivität

6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine class, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of various kinases involved in cancer and other diseases. The molecular formula is C₅H₄ClN₅, with a molecular weight of approximately 154.56 g/mol.

Structural Characteristics

The structure of this compound features:

  • A chlorine atom at the 6-position.
  • A methyl group at the 2-position.
  • Three nitrogen atoms within its heterocyclic framework.

These structural elements contribute to its unique biological properties and interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition activity. It has been studied for its binding affinity to various kinases, including:

  • Src Kinase : Inhibitors of Src kinase have potential applications in treating cancers characterized by aberrant Src activity.
  • Bcr-Abl Kinase : This is particularly relevant in chronic myeloid leukemia (CML), where Bcr-Abl plays a crucial role in disease progression.

In a study assessing a library of pyrazolo[3,4-d]pyrimidines, compounds similar to this compound showed promising results against Src and Bcr-Abl kinases, indicating potential for further development as anticancer agents .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits effective cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies on prostate and bladder cancer cell lines (e.g., RT112, UMUC3, PC3) indicated that this compound could induce significant cell death .

The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM) Effect
RT11212.5Moderate
UMUC310.0High
PC38.0Very High

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the pyrazolo[3,4-d]pyrimidine structure influence biological activity. For example, variations in substituents at different positions can enhance or diminish inhibitory potency against specific targets.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into their unique biological activities:

Compound Name Similarity Index Unique Features
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine0.91Different substitution patterns affecting activity
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine0.88Enhanced reactivity due to multiple chlorine substituents
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine0.83Incorporates iodine which may alter biological activity

Case Studies and Clinical Implications

Recent studies have explored the clinical implications of compounds related to this compound. For instance:

  • In Vivo Models : Research involving mice inoculated with CML cells showed that derivatives of pyrazolo[3,4-d]pyrimidines could reduce tumor volume significantly .
  • Nanoparticle Delivery Systems : Innovative approaches using halloysite nanotubes for delivering pyrazolo derivatives have shown enhanced efficacy in treating prostate and bladder cancers .

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step pathways. A one-pot cyclocondensation reaction using 4-chlorophenyl derivatives and thioacetamide is a foundational method, followed by alkylation or acylation steps to introduce substituents like methyl or chloro groups . For example, chloroacetonitrile (ClCH₂CN) and potassium carbonate (K₂CO₃) in DMF at 25°C can facilitate the introduction of chlorinated moieties . Key intermediates should be purified via column chromatography, and yields are optimized by controlling stoichiometry and reaction time.

Q. What characterization techniques are essential for confirming the structure of this compound?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromaticity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination, as demonstrated for related pyrazolo-pyrimidine derivatives .
  • Infrared (IR) Spectroscopy : To identify functional groups like C-Cl bonds (~550–850 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact .
  • Work in a fume hood to prevent inhalation of fine particles.
  • In case of exposure, immediately wash contaminated skin with water and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Use : Base catalysts like KOH or K₂CO₃ improve reaction rates in cyclization steps .
  • Temperature Control : Reflux conditions (e.g., ethanol at 80°C) for 3–6 hours maximize yields while minimizing side products .
  • Purification : Gradient elution in HPLC or flash chromatography to isolate high-purity fractions .

Q. How do computational methods aid in designing reactions for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path searches to identify optimal conditions for pyrazolo-pyrimidine synthesis, reducing trial-and-error experimentation . Machine learning models trained on existing reaction data can also predict regioselectivity in functionalization steps .

Q. How can researchers address contradictions in biological activity data across studies?

  • Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., IC₅₀ measurements) .
  • Control Experiments : Rule out off-target effects by testing against structurally similar inactive analogs .
  • Meta-Analysis : Compare datasets across publications to identify consensus mechanisms or outliers caused by assay variability .

Q. What are the challenges in regioselective functionalization of the pyrazolo-pyrimidine core?

Regioselectivity is influenced by:

  • Steric Effects : Bulky substituents (e.g., isopropyl groups) at position 1 direct electrophilic attacks to position 6 .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) at position 6 activate adjacent positions for nucleophilic substitution .
  • Catalytic Systems : Transition metal catalysts (e.g., Pd) enable cross-coupling at specific sites .

Q. How can interactions between this compound and biological targets be analyzed methodologically?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KDK_D) to enzymes or receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
  • Molecular Docking : Predict binding modes using crystal structures of target proteins (e.g., kinases) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.